Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

Structural differentiation Molecular weight comparison Prucalopride impurity speciation

Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) is a substituted 2,3-dihydrobenzofuran derivative with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is formally designated as Prucalopride Impurity 29 (also catalogued as Prucalopride Impurity 3, Impurity 25, and Impurity S across different vendor nomenclatures), a known process-related impurity originating during the synthesis of the 5-HT4 receptor agonist Prucalopride succinate.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 149466-67-1
Cat. No. B1589380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
CAS149466-67-1
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2CCOC2=C(C=C1)C(=O)OC
InChIInChI=1S/C12H13NO4/c1-7(14)13-10-4-3-9(12(15)16-2)11-8(10)5-6-17-11/h3-4H,5-6H2,1-2H3,(H,13,14)
InChIKeyYSESCRBYFIXFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1): Chemical Identity, Class, and Procurement-Relevant Characteristics


Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) is a substituted 2,3-dihydrobenzofuran derivative with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol [1]. It is formally designated as Prucalopride Impurity 29 (also catalogued as Prucalopride Impurity 3, Impurity 25, and Impurity S across different vendor nomenclatures), a known process-related impurity originating during the synthesis of the 5-HT4 receptor agonist Prucalopride succinate [2]. The compound features an acetamido group at position 4 and a methyl ester at position 7 of the dihydrobenzofuran core, and is structurally distinguished from its most closely related analog—Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9)—by the absence of a chlorine substituent at position 5. A dedicated industrial synthetic route using ozone-mediated cyclization has been published in patent CN103012337A, establishing scalable access to this compound [3].

Why Prucalopride Impurity 29 (CAS 149466-67-1) Cannot Be Substituted with Generic Dihydrobenzofuran Analogs in Regulated Pharmaceutical Workflows


In the context of Prucalopride succinate drug substance manufacturing and quality control, this compound is not merely a generic dihydrobenzofuran building block—it is a specifically identified, structurally confirmed process impurity whose presence, identity, and quantification directly affect Abbreviated New Drug Application (ANDA) submissions, analytical method validation (AMV), and GMP-compliant batch release [1]. Impurities arising during API synthesis can compromise drug quality, safety, and efficacy; consequently, regulatory guidelines (ICH Q3A/Q3B) require that each identified process impurity be controlled with a validated, impurity-specific analytical method using a chemically authentic reference standard . Substituting a closely related analog—such as the 5-chloro derivative (CAS 143878-29-9, Prucalopride Impurity 18)—or a generic dihydrobenzofuran ester would invalidate the analytical method because these compounds differ in molecular weight (235.24 vs. 269.68 Da), chromatographic retention behavior, mass spectrometric fragmentation pattern, and UV absorption characteristics, making them unsuitable as surrogate standards for impurity quantification [2]. The quantitative evidence below establishes precisely where CAS 149466-67-1 differs from its comparators in ways that are consequential for scientific selection and procurement.

Quantitative Differentiation Evidence for Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) Versus Its Closest Analogs


Molecular Weight and Elemental Composition: Non-Chlorinated Structure Versus the 5-Chloro Analog (CAS 143878-29-9)

Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol [1]. Its closest structural analog, Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9, Prucalopride Impurity 18), has a molecular formula of C12H12ClNO4 and a molecular weight of 269.68 g/mol [2]. The 34.44 Da mass difference arises from the absence of the chlorine atom at position 5 in the target compound. This mass difference is analytically consequential: in LC-MS/MS workflows, the two compounds produce distinct precursor ions (m/z 236.09 [M+H]+ for the target vs. m/z 270.05 [M+H]+ for the chloro analog, with a characteristic 3:1 chlorine isotope pattern at m/z 272.05 for the latter), enabling unambiguous mass spectrometric differentiation even in the absence of chromatographic resolution [3].

Structural differentiation Molecular weight comparison Prucalopride impurity speciation

Predicted Physicochemical Properties: Density, Boiling Point, and Aqueous Solubility Compared with the 5-Chloro Analog

The target compound (CAS 149466-67-1) exhibits systematically different predicted physicochemical properties compared to its 5-chloro analog (CAS 143878-29-9). The target compound has a predicted density of 1.302±0.06 g/cm³ (at 20 °C, 760 torr), a predicted boiling point of 466.3±45.0 °C, and a calculated aqueous solubility of approximately 1 g/L at 25 °C . In contrast, the 5-chloro analog shows a higher predicted density of 1.400±0.06 g/cm³ (or 1.401 g/cm³), a higher predicted boiling point of 492.0±45.0 °C at 760 mmHg, and a lower calculated aqueous solubility of approximately 0.32 g/L at 25 °C . The higher aqueous solubility of the target compound (approximately 3-fold greater) is relevant to its chromatographic behavior under reversed-phase HPLC conditions typically used for Prucalopride impurity profiling, where it would be expected to exhibit shorter retention compared to the more lipophilic chloro analog [1].

Physicochemical differentiation Solubility comparison Chromatographic method development

Regulatory Identity: Designated Prucalopride Impurity Reference Standard with ANDA/QC Traceability

CAS 149466-67-1 is explicitly registered and supplied as Prucalopride Impurity 29, a characterized process impurity reference standard intended for analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Prucalopride drug products [1]. Multiple independent suppliers (SynZeal, CATO, ChemWhat, Clearsynth) provide this compound with detailed Certificates of Analysis (COA) including validated purity data (by HPLC/GC), NMR spectral confirmation, and mass spectrometric characterization, with optional traceability against USP or EP pharmacopeial standards [2]. This defined regulatory identity distinguishes it from generic dihydrobenzofuran-7-carboxylate esters that, while structurally related, lack the documented impurity profile characterization, certified purity, and regulatory documentation chain required for use as a reference standard in GMP-compliant pharmaceutical quality control .

Pharmaceutical impurity reference standard ANDA submission Method validation

Purity Specifications Across Multiple Vendors Supporting Procurement Optionality

The target compound (CAS 149466-67-1) is commercially available from multiple independent suppliers with documented purity specifications, enabling procurement benchmarking and supply chain resilience. Bidepharm supplies the compound at a standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC data . MolCore offers the compound at NLT 98% purity under an ISO-certified quality system, specifically positioned for global pharmaceutical R&D and quality control applications . CATO provides the compound (catalogued as Prucalopride Impurity 25) at >95% purity under ISO 17034 reference material producer accreditation, with a full quality documentation package including spectral data and structural conformance reports [1]. In comparison, the 5-chloro analog (CAS 143878-29-9) is available at comparable purity grades (97% from Bidepharm, 98% from MolCore, 95% from AKSci), confirming that purity grade alone does not differentiate these compounds; rather, the differentiation lies in structural identity and regulatory impurity designation.

Purity specification comparison Supplier benchmarking Pharmaceutical procurement

Dedicated Industrial Synthesis Route: Ozone-Mediated Cyclization (Patent CN103012337A)

Patent CN103012337A, assigned to Zhiwei (Shanghai) Chemical Co., Ltd., describes a dedicated three-step synthesis method for Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (designated as 'Compound 6' in the patent) that employs ozone-mediated oxidative cyclization in Step (a), followed by base-catalyzed reaction with a sulfonyl halide (R-SO2-X) in Step (c) [1]. The patent explicitly addresses deficiencies of prior art methods that required: (i) butyllithium reagent (inflammable, expensive, unsuitable for scale operation); (ii) osmium tetroxide (hypertoxic, expensive); and (iii) triphenylphosphine (toxic, requires column chromatography purification). The claimed method operates at -100 to 100 °C (preferably -20 to 0 °C) using ozone concentrations of 10-100 mg/L, with preferred bases including diethylamine, triethylamine, pyridine, and piperidine . The patent positions this compound as a key intermediate in the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which is the penultimate intermediate for Prucalopride API .

Industrial synthesis route Process chemistry Scalable manufacturing

High-Value Application Scenarios for Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS 149466-67-1) Based on Verified Differential Evidence


ANDA Pharmaceutical QC: Impurity Quantification in Prucalopride Succinate Drug Substance

This compound is the chemically authentic reference standard for Prucalopride Impurity 29, a known process impurity. QC laboratories developing or validating HPLC/LC-MS methods for Prucalopride succinate ANDA submissions require this exact compound—not a generic analog—because its distinct molecular weight (235.24 g/mol, monoisotopic mass 235.0845 Da) and absence of chlorine ensure that the impurity peak in the chromatogram is unambiguously assigned and quantified without interference from the 5-chloro analog (which has a different retention time and mass) [1]. The validated analytical method parameters (specificity, linearity, LOD, LOQ) directly depend on the use of this specific reference standard, as documented in the LC-QTOF-MS/MS impurity profiling study by Mahamuni et al. (2016) [2].

GMP Commercial Production: In-Process Control and Batch Release Testing

During commercial-scale manufacturing of Prucalopride succinate, this compound serves as the reference standard for in-process control testing to monitor residual levels of the non-chlorinated intermediate that may persist through the synthetic sequence. The dedicated industrial synthesis route (CN103012337A) enables reliable bulk procurement of this impurity standard for ongoing QC programs, supporting ICH-compliant impurity control strategies [1]. The higher aqueous solubility of this compound (~1 g/L) compared to the 5-chloro analog (~0.32 g/L) facilitates preparation of reference standard stock solutions at concentrations suitable for HPLC analysis without the need for high organic solvent content that could cause peak distortion [2].

Analytical Method Development and Validation (AMV) for Prucalopride ANDA Submissions

Regulatory guidelines require that each identified process impurity be controlled with a validated, impurity-specific analytical method. This compound, supplied with detailed characterization data (NMR, HPLC purity, MS) compliant with regulatory guidelines and with optional traceability to USP/EP pharmacopeial standards, is the required reference material for developing and validating these methods [1]. The availability of this compound from multiple ISO-accredited suppliers (including CATO under ISO 17034) at purity grades of 95-98% provides procurement flexibility while maintaining the analytical integrity required for regulatory submissions [2].

Forced Degradation and Stability Studies: Distinguishing Process Impurities from Degradation Products

In forced degradation studies conducted per ICH Q1A(R2) guidelines, this compound serves as a marker to distinguish pre-existing process impurities from degradation products formed under stress conditions [1]. Because the target compound lacks the chlorine atom present in Prucalopride API and its major degradation products, its distinct mass spectrometric signature (no chlorine isotope pattern) allows unambiguous identification in complex degradation mixtures analyzed by LC-QTOF-MS/MS, preventing misclassification of process impurities as degradation products and ensuring accurate stability-indicating method validation [2].

Quote Request

Request a Quote for Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.